5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound that is gaining attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom attached to a pyrrolo-pyridine core structure, which is significant for various pharmacological applications. The compound is also recognized for its role as a building block in the synthesis of other biologically active molecules, particularly those targeting fibroblast growth factor receptors (FGFRs) .
The chemical formula of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is C₇H₅BrN₂O, with a molecular weight of 213.03 g/mol. It is classified under the category of pyrrolopyridines, which are known for their diverse biological activities and potential therapeutic applications. The compound can be sourced from various chemical suppliers and has been studied extensively in synthetic organic chemistry .
The synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves cyclization reactions starting from appropriate precursors. One common method includes the reaction of 2-(3-Bromo-5-nitro-4-pyridinyl)-N,N-dimethylethenamine under controlled conditions to yield the desired pyrrolo-pyridine structure. This process often requires specific reagents and reaction conditions to optimize yield and purity .
Another approach involves the use of 3,3,5-tribromo-indolin-2-one as a starting material, which undergoes transformations to produce the target compound. The synthesis can be enhanced through advanced catalytic systems and continuous flow reactors to improve efficiency and scalability in industrial applications .
The molecular structure of 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one consists of a fused pyrrole and pyridine ring system with a bromine substituent at the fifth position. The presence of the bromine atom significantly influences the compound's reactivity and biological activity.
Key structural data includes:
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can undergo several types of chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize new derivatives with improved efficacy .
The primary mechanism of action for 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3. By binding to these receptors, the compound inhibits their activity, leading to downstream effects on cellular processes such as proliferation and apoptosis.
The inhibition of FGFR signaling pathways affects various biological processes including:
In vitro studies have shown that this compound can inhibit breast cancer cell proliferation (specifically in 4T1 cells) and induce apoptosis, highlighting its potential as an anticancer agent .
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one exhibits several notable physical and chemical properties:
These properties are crucial for understanding how the compound behaves in various environments and its suitability for different applications .
5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several significant applications in scientific research:
Its unique structure and biological activity make it a valuable compound for ongoing research in pharmacology and medicinal chemistry .
Pyrrolopyridines, or azaindoles, are bicyclic heterocycles formed by fusing pyrrole and pyridine rings. The 5-bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one belongs to this class, specifically classified by its [2,3-c] ring fusion and 2-oxo lactam group. This structural arrangement positions the bromine on the pyridine ring, creating distinct electronic properties compared to other isomers. The lactam group enables hydrogen bonding (donor: 1H, acceptor: 2H) crucial for biomolecular interactions [1] [5].
Table 1: Structural Isomers of Brominated Pyrrolopyridinones
Ring Fusion | Systematic Name | CAS RN | Molecular Weight (g/mol) | Bromine Position |
---|---|---|---|---|
[2,3-c] | 5-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | 1217002-90-8 | 213.03 | Pyridine C5 |
[2,3-b] | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | 197.04 | Pyridine C5 |
[3,2-b] | 5-Bromo-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one | 887571-01-9 | 213.03 | Pyridine C5 |
[2,3-b] | 4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | 1086064-49-4 | 213.03 | Pyridine C4 |
Key structural features of 5-bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one include:
Halogenated azaindoles serve as privileged scaffolds in drug discovery due to their bioisosteric relationship with purines and capacity for directed functionalization. The 5-bromo derivative specifically enables synthesis of kinase inhibitors through transition metal-catalyzed couplings. Its balanced physicochemical properties (cLogP ~1.7, TPSA ~42 Ų) support cell permeability while maintaining solubility [6] [9].
Table 2: Therapeutic Applications of Bromopyrrolopyridinone-Derived Inhibitors
Target Class | Derivative Structure | Therapeutic Area | Key References |
---|---|---|---|
Protein Kinases | 3,5-Diaryl-7-azaindoles | Oncology, Neurodegeneration | |
PI3Kα | Azaindole-based PI3Kα inhibitors | Oncology | |
Mixed Lineage Kinase 3 | 5-Aryl substituted derivatives | CNS Disorders | |
DYRK1A ("DANDYs") | 3,5-Diaryl-7-azaindoles | Alzheimer's Disease |
Critical medicinal chemistry applications include:
Positional isomerism profoundly influences physicochemical and biological properties. The 5-bromo-[2,3-c] isomer exhibits distinct characteristics compared to 4-bromo-[2,3-b], 5-bromo-[2,3-b], and 5-bromo-[3,2-b] systems due to differences in dipole alignment, hydrogen bonding capacity, and bromine reactivity.
Table 3: Comparative Properties of Brominated Pyrrolopyridinone Isomers
Property | 5-Bromo-[2,3-c] | 5-Bromo-[2,3-b] | 5-Bromo-[3,2-b] | 4-Bromo-[2,3-b] |
---|---|---|---|---|
Melting Point (°C) | Not reported | 178-182 | Not reported | Not reported |
Hydrogen Bonding (H-donors) | 1 | 1 | 1 | 1 |
H-Bond Acceptor Sites | 2 (lactam O, pyridine N) | 1 (pyridine N) | 2 (lactam O, pyridine N) | 2 (lactam O, pyridine N) |
Calculated LogP | 1.71 [5] | 1.92 | 0.80 [8] | 1.34 [10] |
Aqueous Solubility (mg/mL) | 0.332 (calc.) [5] | <0.1 (exp.) | Not reported | Not reported |
Key isomerism effects include:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9